KME-4

Vue d'ensemble

Description

Applications De Recherche Scientifique

KME 4 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its anti-inflammatory properties and its effects on cellular signaling pathways.

Industry: Used in the development of new materials and as an additive in various industrial processes.

Mécanisme D'action

Target of Action

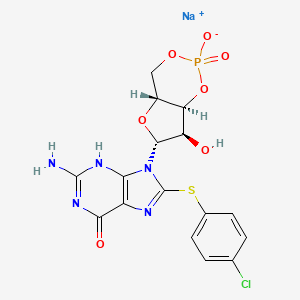

KME-4, also known as alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone, PGS-IN-1, or (3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one, primarily targets the Interleukin-1 receptor-associated kinase 1 and 4 (IRAK1/4) complex . IRAK1/4 is a critical signaling node activated in dysregulated innate immune signaling pathways, particularly in hematologic malignancies such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) .

Mode of Action

This compound interacts with its targets, IRAK1 and IRAK4, to inhibit their function . This inhibition is believed to suppress leukemic stem/progenitor cell (LSPC) function and induce differentiation . This compound exhibits superior potency and therapeutic efficacy compared to IRAK4 inhibitor compounds in both FLT3 wildtype and FLT3 mutant settings .

Biochemical Pathways

This compound affects the Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) pathways, which converge at IRAK1/4 . By inhibiting IRAK1/4, this compound disrupts these pathways, leading to changes in the innate immune response . This disruption is believed to suppress malignant hematopoiesis .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation. It is known that KME-0584, a highly potent IRAK1/IRAK4/panFLT3 inhibitor, exhibits superior potency and therapeutic efficacy compared to IRAK4 inhibitor compounds . KME-0584 exhibits >100-fold selectivity vs. 89% of the Kinome, with an IC50 of 23, <1.29, and <0.5nM at IRAK1, IRAK4, and FLT3 respectively .

Result of Action

The inhibition of IRAK1/4 by this compound leads to the suppression of LSPC function and the induction of differentiation . This results in a decrease in malignant hematopoiesis, offering a new therapeutic approach for hematologic malignancies .

Orientations Futures

Analyse Biochimique

Biochemical Properties

KME-4 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the interleukin-1 receptor-associated kinase (IRAK) family, particularly IRAK1 and IRAK4. These kinases are essential components of the innate immune response and are involved in the signaling pathways that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound inhibits the activity of both IRAK1 and IRAK4, thereby suppressing the NF-κB signaling pathway . This inhibition is significant because overactivity of NF-κB is implicated in various inflammatory and autoimmune diseases.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In immune cells, such as macrophages and dendritic cells, this compound inhibits the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines . This effect is crucial in controlling excessive inflammatory responses. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in leukemic cells, this compound inhibits the function of leukemic stem/progenitor cells, thereby reducing their proliferation and promoting differentiation . This effect is particularly relevant in the context of hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with IRAK1 and IRAK4. By inhibiting these kinases, this compound disrupts the signaling cascade that leads to the activation of NF-κB . This inhibition prevents the transcription of genes involved in inflammatory responses. Additionally, this compound has been shown to affect other signaling pathways, such as the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which converge on NF-κB . The dual inhibition of IRAK1 and IRAK4 by this compound provides a more comprehensive suppression of these pathways, making it a potent anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions and maintains its inhibitory activity over extended periods . The long-term effects of this compound on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained suppression of inflammatory responses and a reduction in leukemic cell proliferation . These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound effectively inhibit the activity of IRAK1 and IRAK4, leading to a reduction in inflammatory responses and leukemic cell proliferation . At higher doses, this compound may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal models . Therefore, careful dosage optimization is essential for the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors involved in the NF-κB signaling pathway, such as IRAK1 and IRAK4 . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of these enzymes. The inhibition of IRAK1 and IRAK4 by this compound leads to a decrease in the production of pro-inflammatory cytokines and other metabolites associated with inflammation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported into cells, where it accumulates in the cytoplasm and interacts with its target enzymes . The distribution of this compound within tissues is influenced by its binding to plasma proteins and other cellular components. This binding affects the localization and accumulation of this compound, thereby modulating its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK1 and IRAK4 . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby enhancing its therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

KME 4 peut être synthétisé par une réaction de condensation de Wittig entre le 3,5-di-tert-butyl-4-hydroxybenzaldéhyde et la triphénylphosphorénylidène butyrolactone dans du diméthylsulfoxyde (DMSO) chaud . La réaction implique la formation d'un intermédiaire ylide, qui réagit ensuite avec l'aldéhyde pour former le produit souhaité.

Méthodes de production industrielle

La production industrielle de KME 4 implique des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

KME 4 subit diverses réactions chimiques, notamment :

Oxydation : KME 4 peut être oxydé pour former des aldéhydes et des acides carboxyliques.

Réduction : Il peut être réduit pour former des alcools.

Substitution : KME 4 peut subir des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Le permanganate de potassium (KMnO4) est couramment utilisé comme oxydant.

Réduction : Le borohydrure de sodium (NaBH4) est souvent utilisé comme agent réducteur.

Substitution : Divers nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Aldéhydes et acides carboxyliques.

Réduction : Alcools.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

KME 4 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.

Biologie : Étudié pour ses propriétés anti-inflammatoires et ses effets sur les voies de signalisation cellulaire.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme additif dans divers procédés industriels.

Mécanisme d'action

KME 4 exerce ses effets en inhibant la synthétase des prostaglandines et la 5-lipoxygenase . Ces enzymes sont impliquées dans la production de médiateurs inflammatoires tels que les prostaglandines et les leucotriènes. En inhibant ces enzymes, KME 4 réduit la production de ces médiateurs, réduisant ainsi l'inflammation. Les cibles moléculaires de KME 4 comprennent les sites actifs de la synthétase des prostaglandines et de la 5-lipoxygenase, où il se lie et inhibe leur activité .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteurs de IRAK1/4 : Composés qui inhibent l'interleukine-1 récepteur-associée kinase 1 et 4, qui sont impliquées dans les voies de signalisation inflammatoire.

Unicité de KME 4

KME 4 est unique dans son double inhibition de la synthétase des prostaglandines et de la 5-lipoxygenase, ce qui le rend très efficace pour réduire l'inflammation . Sa structure spécifique permet une inhibition puissante de ces enzymes, le distinguant d'autres composés anti-inflammatoires.

Propriétés

IUPAC Name |

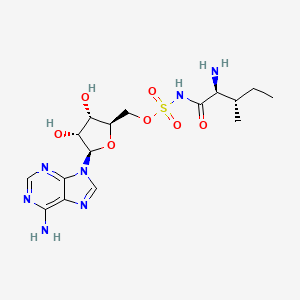

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYHQJPGCODSB-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83677-24-1 | |

| Record name | KME 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)